5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
CAS No.: 1247128-02-4
Cat. No.: VC2699369
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247128-02-4 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide |
| Standard InChI | InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16) |
| Standard InChI Key | PHEJGRRDCHBASE-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N |
| Canonical SMILES | C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N |
Introduction
Chemical Identity and Structure
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is a heterocyclic compound belonging to the indole family. It is identified by CAS number 1247128-02-4 and is characterized by a molecular formula of C12H15N3O with a molecular weight of 217.27 g/mol . The compound features an indole core structure with a 5-amino substituent and a cyclopropyl carboxamide group attached to the nitrogen atom of the indole ring. This distinctive chemical architecture contributes to its unique binding properties and potential biological interactions.
The compound is also known by several synonyms including 5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide and 5-Amino-N-cyclopropylindoline-1-carboxamide . The exact mass of this compound has been determined to be 217.121512110 Da, which is important for analytical identification and characterization using mass spectrometry techniques .
Physical and Chemical Properties
The physical and chemical properties of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide significantly influence its biological activity and pharmaceutical applications. Based on computed properties, the compound has a moderate lipophilicity with an XLogP3-AA value of 1, indicating a balanced distribution between aqueous and lipid phases . This property is crucial for determining how the compound might cross biological membranes and reach target tissues.
The compound contains 2 hydrogen bond donors and 2 hydrogen bond acceptors, which contribute to its ability to form intermolecular interactions with biological targets . Additionally, it has only 1 rotatable bond, suggesting a relatively rigid structure that may contribute to specific binding interactions with target proteins . These structural characteristics influence how the compound interacts with biological systems and potentially contribute to its pharmacological profile.
Synthesis Methods
Fischer Indole Synthesis
The primary method for synthesizing 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide involves the Fischer indole synthesis. This classical approach typically employs the reaction of phenylhydrazine with a ketone under acidic conditions, leading to the formation of indole derivatives. For industrial applications, the optimization of this synthesis method focuses on enhancing yield and efficiency through techniques such as continuous flow reactors, while simultaneously reducing environmental impact.
Nitro Reduction Procedure
A critical step in the synthesis pathway involves the reduction of nitro groups to amino groups. According to published procedures, the conversion of 5-nitroindole intermediates to the corresponding 5-aminoindole compounds can be accomplished using tin(II) chloride dihydrate (SnCl2·2H2O) and 37% hydrochloric acid in methanol . This reduction step is essential for introducing the amino functionality at the 5-position of the indole ring structure, which contributes to the compound's biological activity profile.
Amide Formation
The formation of the cyclopropyl carboxamide group typically involves a one-pot procedure. Research has shown that this can be achieved by first activating the indole with p-nitrophenylchloroformate to create a reactive carbamate intermediate, followed by reaction with cyclopropylamine . This approach has been reported to yield the desired carboxamide functionality, though with moderate yields (approximately 19%) .
Biological Activities
Receptor Interactions
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide exhibits potential biological activities primarily attributed to its indole structure. The indole moiety facilitates binding to serotonin receptors, potentially influencing neurotransmission pathways associated with mood regulation and anxiety relief. Studies suggest that compounds with similar structures may demonstrate antidepressant or anxiolytic effects through modulation of receptor activity in the central nervous system.
Structure-Activity Relationships
The biological activity of indole derivatives is significantly influenced by substituent patterns. Research indicates that the presence of a cyclopropyl group in indole structures can be particularly beneficial for potency in certain applications . For instance, in studies of indole-2-carboxamides with antiparasitic activity, it was observed that "a methyl or a cyclopropyl in the 5' position of the indole seems to be ideal for potency" . This suggests that the cyclopropyl group in 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide may contribute significantly to its biological activity profile.
Comparative Biological Data
To understand the potential biological significance of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide, it is valuable to examine data from structurally related compounds. The following table presents comparative data on tubulin assembly inhibition and colchicine binding for various indole derivatives:
| Compound | Tubulin assembly IC₅₀±S.D. (μM) | Colchicine binding % inhibition ±S.D. |
|---|---|---|
| 4a | 0.89 ± 0.04 | 70 ± 2 |
| 4b | 1.2 ± 0.01 | 42 ± 4 |
| 4c | 1.1 ± 0.04 | 37 ± 5 |
| 4d | 2.4 ± 0.2 | 29 ± 3 |
| 4e | 2.2 ± 0.3 | 18 ± 4 |
| CA-4 | 1.2 ± 0.1 | 98 ± 0.7 |
Table 1: Inhibitory effects of indole derivatives on tubulin polymerization and colchicine binding .
Structure Optimization Strategies
Substituent Modifications
Structure-activity relationship studies of similar indole derivatives suggest several potential optimization strategies for 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide. Modifications to the amino group at the 5-position could potentially enhance binding affinity or specificity. For example, acylation or alkylation of this amine might produce derivatives with altered pharmacological properties .
Ring System Alterations
Another approach to optimization involves modifications to the indole ring system itself. Research on 5-amino-seco-CBI compounds has demonstrated that variations in the ring structure can significantly impact cytotoxicity profiles . For instance, the addition of methoxy groups to the indole system has been shown to enhance cytotoxic potency in certain derivatives, with the 5'-methoxy derivative demonstrating an IC₅₀ as low as 1.3 nM in AA8 cells .
Solubility Enhancement
Improving the solubility profile of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide represents an important optimization strategy for pharmaceutical applications. Studies on related compounds have shown that incorporating solubilizing groups such as O(CH₂)₂NMe₂ substituents can improve physicochemical properties, though often at the cost of some reduction in potency . Balancing potency with favorable pharmacokinetic properties remains a key challenge in optimizing compounds of this class.
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